O-phenylhomoserine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-phenylhomoserine hydrochloride is a chemical compound with the molecular formula C6H8ClNO. It is a derivative of homoserine, an amino acid, and is characterized by the presence of a phenyl group attached to the homoserine backbone. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-phenylhomoserine hydrochloride typically involves the reaction of homoserine with phenylhydroxylamine in the presence of hydrochloric acid. The reaction conditions often include maintaining a low temperature to ensure the stability of the intermediate compounds. The process can be summarized as follows:
- Homoserine is reacted with phenylhydroxylamine.
- Hydrochloric acid is added to the reaction mixture.
- The reaction is carried out at low temperatures to prevent decomposition.
- The product is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures consistent quality and yield. The process may also include additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
O-phenylhomoserine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
O-phenylhomoserine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme reactions and protein synthesis.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of O-phenylhomoserine hydrochloride involves its interaction with specific molecular targets. The phenyl group enhances its ability to interact with enzymes and other proteins, making it a valuable tool in biochemical studies. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
O-acetyl-L-homoserine: Another derivative of homoserine, used in similar applications.
O-benzylhydroxylamine hydrochloride: A related compound with different functional groups.
L-homoserine lactone: A compound used in quorum sensing studies.
Uniqueness
O-phenylhomoserine hydrochloride is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in studies requiring specific interactions with proteins and enzymes.
Properties
Molecular Formula |
C10H14ClNO3 |
---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
2-amino-4-phenoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H |
InChI Key |
RTORIRNOEJQMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.